Magnesium, bromo(3-fluoro-2-methylphenyl)-
Description
Significance of Grignard Reagents in Modern Organic Synthesis
The paramount importance of Grignard reagents lies in their dual nature as potent nucleophiles and strong bases. britannica.commasterorganicchemistry.com This reactivity allows them to participate in a vast array of chemical transformations, most notably the addition to carbonyl compounds such as aldehydes, ketones, and esters to form alcohols. masterorganicchemistry.com Their utility extends to reactions with epoxides, nitriles, and carbon dioxide, making them indispensable for introducing new functional groups and building molecular complexity. masterorganicchemistry.com The versatility and general reliability of Grignard reactions have cemented their place as a fundamental tool in both academic research and industrial chemical production.
Specific Context of Fluoroaryl Grignard Reagents
Fluoroaryl Grignard reagents, a sub-class to which bromo(3-fluoro-2-methylphenyl)magnesium belongs, are of particular interest due to the increasing prevalence of fluorine in pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom on the aryl ring can significantly influence the electronic properties of the Grignard reagent, often enhancing its reactivity or directing its regioselectivity in certain reactions. vulcanchem.com However, the synthesis of fluoroaryl Grignard reagents can sometimes be challenging due to the high strength of the carbon-fluorine bond. google.compatsnap.com Innovations in synthetic methodologies, including the use of highly reactive magnesium and alternative reaction conditions, have been crucial for expanding the accessibility and application of these valuable reagents. google.com
Historical Perspective on the Development and Utility of Arylmagnesium Bromides
The journey of arylmagnesium bromides began shortly after Grignard's initial discovery. Early work focused on their preparation from aryl bromides and their fundamental reactions. acs.org A significant advancement came with the development of transition-metal catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, which dramatically expanded the scope of aryl Grignard reagents in the synthesis of biaryl compounds. wikipedia.org Over the decades, continuous research has led to more robust and selective methods for their preparation and use, including the development of activated magnesium and the use of co-solvents to enhance reactivity and yield. pageplace.de The ability to fine-tune the properties of aryl Grignard reagents through substitution on the aromatic ring has made them a versatile platform for organic synthesis.
Overview of Research Trajectories for Bromo(3-fluoro-2-methylphenyl)magnesium
Research involving bromo(3-fluoro-2-methylphenyl)magnesium has primarily focused on its application as a key building block in the synthesis of targeted molecules, particularly in the pharmaceutical and materials science sectors. Its utility in creating sterically hindered and electronically tuned aryl structures is a recurring theme. Key research directions include its use in transition metal-catalyzed cross-coupling reactions to form complex biaryl systems and its role as a potent nucleophile in addition reactions to carbonyl compounds. Recent investigations have also explored more sustainable and efficient methods for its synthesis, highlighting its continued relevance in modern organic chemistry. vulcanchem.com
Key Properties of Bromo(3-fluoro-2-methylphenyl)magnesium
| Property | Value |
| CAS Number | 263355-05-1 |
| Molecular Formula | C₇H₆BrFMg |
| Molecular Weight | 213.33 g/mol |
| Appearance | Typically used as a solution in an ethereal solvent |
| Solubility | Soluble in ethers like THF and diethyl ether |
Synthesis and Reactivity
The primary method for the synthesis of bromo(3-fluoro-2-methylphenyl)magnesium involves the reaction of 1-bromo-3-fluoro-2-methylbenzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). vulcanchem.com The reaction is typically initiated using activating agents like iodine or 1,2-dibromoethane (B42909) to remove the passivating magnesium oxide layer from the metal surface. vulcanchem.comwikipedia.org
Recent advancements have introduced mechanochemical methods, such as ball milling, as a more sustainable alternative to traditional solution-based synthesis. vulcanchem.com This solvent-free approach can lead to comparable yields and reduced reaction times. vulcanchem.com
As a Grignard reagent, bromo(3-fluoro-2-methylphenyl)magnesium is a strong nucleophile. The carbon atom bonded to magnesium is highly polarized and readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones to form the corresponding alcohols after acidic workup. vulcanchem.com The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl ring. vulcanchem.com
Research Findings and Applications
| Application Area | Research Finding |
| Antibacterial Agent Synthesis | This Grignard reagent has been utilized in the synthesis of novel pyrazine (B50134) carboxamide derivatives that exhibit activity against extensively drug-resistant (XDR) Salmonella Typhi. vulcanchem.com |
| Cross-Coupling Reactions | It serves as a valuable coupling partner in Suzuki-Miyaura reactions, facilitated by palladium catalysts, to create complex biaryl structures. vulcanchem.com |
| Polymer Chemistry | The introduction of the 3-fluoro-2-methylphenyl moiety using this reagent has been explored in the development of specialized polymers. vulcanchem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1-fluoro-2-methylbenzene-3-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWPBZMRGJPEBV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC=C1F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263355-05-1 | |
| Record name | 3-Fluoro-2-methylphenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bromo 3 Fluoro 2 Methylphenyl Magnesium
Conventional Solution-Based Preparation via Oxidative Addition
The most traditional and widely practiced method for synthesizing Grignard reagents, including bromo(3-fluoro-2-methylphenyl)magnesium, is through the direct oxidative addition of magnesium metal to the corresponding organic halide. This reaction involves the insertion of magnesium into the carbon-bromine bond of 1-bromo-3-fluoro-2-methylbenzene. The standard synthesis is typically performed by reacting 3-fluoro-2-methylbromobenzene with magnesium metal under inert conditions.
Optimization of Reaction Conditions and Solvent Systems (e.g., Anhydrous Tetrahydrofuran)
The success of a Grignard reaction is highly dependent on the careful optimization of reaction parameters, with the choice of solvent being paramount. Ethereal solvents are essential as they stabilize the organomagnesium compound. Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used solvent for the preparation of bromo(3-fluoro-2-methylphenyl)magnesium. The solvent plays a crucial role by solvating the magnesium center, which is typically tetrahedral and coordinated to two ether molecules in solution. The complete exclusion of water and air is critical, as Grignard reagents are rapidly destroyed by protonolysis or oxidation.
The reaction temperature must also be carefully controlled. The formation of Grignard reagents is often subject to an induction period, after which the reaction can become highly exothermic. For the synthesis of bromo(3-fluoro-2-methylphenyl)magnesium, the aryl bromide is typically added dropwise to maintain a controlled exotherm, often between 20–50°C. However, for certain sensitive substrates or to improve selectivity in subsequent reactions, temperatures are often kept low, between -78°C and 0°C. The choice of solvent can influence the optimal temperature and reaction outcome. For instance, while THF and diethyl ether are standard, other solvents like toluene (B28343) or N,N-dimethylformamide (DMF) might be used for higher temperature reactions.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent through coordination. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents rapid destruction of the reagent by air and moisture. |
| Temperature | Controlled, often 20-50°C during addition. | Manages the exothermic nature of the reaction after initiation. |
| Reactant Addition | Dropwise addition of aryl bromide | Maintains a controlled reaction rate and temperature. |
Role of Magnesium Activation Techniques (e.g., Iodine, 1,2-dibromoethane)
A significant hurdle in Grignard synthesis is the initiation of the reaction. Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits its reaction with the organic halide. To overcome this, various activation techniques are employed to expose the fresh, reactive metal surface.
Common chemical activators include small amounts of iodine or 1,2-dibromoethane (B42909).
Iodine: A crystal of iodine is often added to the magnesium turnings. It is thought to react with the magnesium, etching the surface and exposing the underlying metal.
1,2-dibromoethane: This is an advantageous activator because its reaction with magnesium produces ethylene (B1197577) gas and innocuous magnesium bromide. The observation of ethylene bubbles provides a visual confirmation that the activation process is underway.
Mechanical methods can also be used, such as crushing the magnesium pieces in situ or using ultrasound to break up the oxide layer. Stirring the magnesium turnings under a dry, inert atmosphere for several hours can also mechanically abrade the surface.
| Activation Method | Mechanism | Advantages/Notes |
| **Iodine (I₂) ** | Chemical etching of the MgO layer to expose fresh Mg. | A small crystal is usually sufficient. |
| 1,2-dibromoethane | Reacts with Mg to form ethylene gas and MgBr₂, cleaning the surface. | Action can be monitored by observing gas bubbles. |
| Mechanical Crushing/Stirring | Physically breaks the MgO layer to expose a fresh, oxide-free surface. | Can be done with a glass stir rod or by dry-stirring under inert gas. |
| Ultrasound | Sonication helps to break up the passivating oxide layer. | Provides a non-toxic and easy method for activation. |
Scale-Up Considerations in Preparative Synthesis
Transferring a Grignard synthesis from a laboratory bench to a production plant introduces significant safety and control challenges. The high exothermicity of the reaction is a primary concern. An induction period followed by a rapid, uncontrolled reaction can lead to over-pressurization and a runaway reaction. Therefore, on a large scale, it is crucial to ensure that the reaction has initiated before a large amount of the organic halide has accumulated.
Heat removal becomes a critical factor in large reactors. The rate of halide addition must be carefully tailored to the cooling capacity of the reactor system. The reaction kinetics can also be influenced by the concentration of the Grignard reagent itself, with some reactions accelerating as more product is formed, further complicating control. Monitoring technologies, such as infrared (IR) spectroscopy, can be employed to track the consumption of the halide and the formation of the Grignard reagent, providing a safer means of monitoring large-scale reactions.
Advanced and Sustainable Synthetic Approaches
In response to the limitations and hazards of conventional methods, more advanced and sustainable techniques for preparing Grignard reagents have been developed. These methods aim to reduce solvent use, shorten reaction times, and improve safety.
Mechanochemical Synthesis (e.g., Ball Milling)
Mechanochemistry, specifically ball milling, has emerged as a powerful, sustainable alternative for Grignard reagent synthesis. This technique involves grinding the magnesium metal with the organic halide, often with only a small, stoichiometric amount of an ethereal solvent like THF. Recent studies have shown that this method can produce Grignard reagents in comparable yields to traditional solution-based methods.
The key advantages of mechanochemical synthesis include:
Reduced Solvent: It significantly cuts down on the large volumes of dry organic solvents required, moving towards solvent-free conditions.
Shorter Reaction Times: The process can reduce reaction times from hours to minutes.
Air Compatibility: Remarkably, some mechanochemical Grignard preparations can be performed in air without the need for strict inert-gas techniques.
Enhanced Reactivity: The method is effective even for poorly soluble aryl halides that are challenging to react using conventional methods.
In a typical procedure, magnesium turnings are milled to create a fine powder before the organobromide is added. The entire process provides a cost-effective and environmentally friendlier route for Grignard reactions.
Halogen-Magnesium Exchange Strategies
An alternative to direct oxidative addition is the halogen-magnesium exchange. This method involves reacting the organic halide (in this case, 1-bromo-3-fluoro-2-methylbenzene) with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). The general reaction is: ArBr + i-PrMgCl ⇌ ArMgBr + i-PrCl
This approach offers several advantages, most notably its excellent functional group tolerance. Because the reaction can often be performed at low temperatures (below 0°C), sensitive functional groups that would
Indirect Generation Routes for Fluoroaryl Grignard Reagents
While the direct reaction of an aryl halide with magnesium metal is the most common method for preparing Grignard reagents, indirect routes are often employed, especially for compounds with sensitive functional groups or when the direct reaction is sluggish. For fluoroaryl Grignard reagents like bromo(3-fluoro-2-methylphenyl)magnesium, halogen-magnesium exchange is a principal indirect methodology.
This method involves the reaction of an aryl halide, in this case, 1-bromo-3-fluoro-2-methylbenzene, with a pre-formed, more reactive organomagnesium reagent. Isopropylmagnesium chloride (i-PrMgCl) is a frequently used reagent for this purpose. The exchange reaction is an equilibrium process, driven by the formation of a more stable Grignard reagent. The general scheme for this process is:
Ar-Br + i-PrMgCl ⇌ Ar-MgBr + i-PrCl
A significant advancement in this area is the use of "Turbo-Grignard" reagents, which are complexes of isopropylmagnesium chloride with lithium chloride (i-PrMgCl·LiCl). The presence of LiCl enhances the rate and efficiency of the halogen-magnesium exchange, allowing the reaction to proceed under milder conditions and often with higher yields. This is particularly advantageous for preparing highly functionalized Grignard reagents.
The reaction of 1-bromo-3-fluoro-2-methylbenzene with i-PrMgCl·LiCl in an ethereal solvent such as tetrahydrofuran (THF) would be a viable indirect route to bromo(3-fluoro-2-methylphenyl)magnesium. This approach can be beneficial if the direct synthesis with magnesium metal proves to be difficult to initiate or leads to significant side products.
Another, less common, indirect method involves the reaction of a diorganomagnesium compound (MgR₂) with a fluorinating agent. However, this route is generally less straightforward and may not produce the desired Grignard reagent with high purity.
Table 1: Comparison of General Indirect Synthesis Routes for Fluoroaryl Grignard Reagents
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Halogen-Magnesium Exchange | Aryl bromide, i-PrMgCl | THF, -20°C to RT | Good for functionalized substrates | Equilibrium reaction |
| "Turbo-Grignard" Exchange | Aryl bromide, i-PrMgCl·LiCl | THF, -20°C to RT | Faster, higher yielding, tolerates more functional groups | Requires preparation or purchase of the complex |
| Diorganomagnesium Route | MgR₂, Fluorinating Agent (e.g., BF₃·OEt₂) | Ethereal solvent | Can introduce fluorine | Less common, potential for side reactions |
Control of Impurity Formation and Side Reactions (e.g., Würtz-coupling)
A major challenge in the synthesis of Grignard reagents is the formation of impurities, with the most common being the Wurtz-coupling product. In the synthesis of bromo(3-fluoro-2-methylphenyl)magnesium, the Wurtz-coupling side reaction would lead to the formation of 3,3'-difluoro-2,2'-dimethyl-1,1'-biphenyl. This homocoupling occurs between the newly formed Grignard reagent and the starting aryl bromide:
Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂
Several strategies can be employed to minimize the formation of this and other byproducts:
Slow Addition of the Aryl Halide: Adding the 1-bromo-3-fluoro-2-methylbenzene slowly to the magnesium turnings ensures that its concentration in the reaction mixture remains low. This minimizes the chance of it reacting with the already formed Grignard reagent.
Temperature Control: Grignard formation is an exothermic reaction. Maintaining a controlled temperature, typically between 20-50°C for this type of synthesis, is crucial. Higher temperatures can accelerate the rate of Wurtz coupling.
Use of Excess Magnesium: Employing a stoichiometric excess of magnesium can help to ensure that the aryl bromide preferentially reacts with the metal surface rather than with another molecule of the Grignard reagent.
Continuous Flow Synthesis: Modern process chemistry has shown that continuous production methods can significantly improve the selectivity of Grignard reagent formation and reduce Wurtz coupling. In a continuous flow setup, the reagents are continuously mixed and reacted in a small reactor volume, which allows for better control of reaction parameters and minimizes the concentration of the Grignard reagent in the presence of the aryl halide.
Another potential impurity is the product of reaction with atmospheric moisture or oxygen. Therefore, all syntheses of Grignard reagents must be carried out under strictly anhydrous and inert conditions, typically under a nitrogen or argon atmosphere.
Table 2: Strategies to Control Impurity Formation in the Synthesis of Bromo(3-fluoro-2-methylphenyl)magnesium
| Impurity | Formation Pathway | Control Strategy | Key Parameters |
|---|---|---|---|
| 3,3'-Difluoro-2,2'-dimethyl-1,1'-biphenyl | Wurtz-coupling | Slow addition of aryl halide, temperature control, excess magnesium, continuous flow | Addition rate, reaction temperature, stoichiometry |
| 3-Fluoro-2-methylbenzene | Protonolysis by water | Anhydrous conditions | Dry glassware and solvents, inert atmosphere |
| Phenolic byproducts | Oxidation by oxygen | Inert atmosphere | Degassed solvents, nitrogen or argon blanket |
Reactivity and Mechanistic Investigations of Bromo 3 Fluoro 2 Methylphenyl Magnesium
Fundamental Nucleophilic Reactivity
As a Grignard reagent, bromo(3-fluoro-2-methylphenyl)magnesium is characterized by a nucleophilic carbon atom, enabling it to form new carbon-carbon bonds by attacking electrophilic centers. vulcanchem.com The presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring influences the reagent's reactivity. vulcanchem.com
Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)
Bromo(3-fluoro-2-methylphenyl)magnesium readily participates in nucleophilic addition reactions with a variety of carbonyl compounds. vulcanchem.com The fundamental mechanism involves the attack of the nucleophilic aryl group from the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org This addition leads to the formation of a magnesium alkoxide intermediate, which, upon acidic workup, yields the corresponding alcohol.
The class of alcohol produced is dependent on the nature of the carbonyl substrate:
Aldehydes: Reaction with aldehydes, such as ethanal, results in the formation of secondary alcohols.
Ketones: Addition to ketones, for instance, acetone, produces tertiary alcohols. libretexts.org
Esters: The reaction with esters, like ethyl acetate, proceeds through a double addition mechanism. The initial nucleophilic acyl substitution forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol where two identical aryl groups are attached to the carbinol carbon. libretexts.org
Table 1: Reaction of Bromo(3-fluoro-2-methylphenyl)magnesium with Carbonyl Compounds
| Carbonyl Substrate | Intermediate | Final Product (after hydrolysis) | Product Class |
|---|---|---|---|
| Aldehyde (e.g., Ethanal) | Magnesium Alkoxide | 1-(3-Fluoro-2-methylphenyl)ethanol | Secondary Alcohol |
| Ketone (e.g., Acetone) | Magnesium Alkoxide | 2-(3-Fluoro-2-methylphenyl)propan-2-ol | Tertiary Alcohol |
| Ester (e.g., Ethyl Acetate) | Ketone | 2-(3-Fluoro-2-methylphenyl)propan-2-ol | Tertiary Alcohol |
Reactions with Imines and Nitriles
The nucleophilic character of bromo(3-fluoro-2-methylphenyl)magnesium also extends to reactions with imines and nitriles, providing pathways to synthesize amines and ketones, respectively.
Imines: The Grignard reagent adds across the carbon-nitrogen double bond of an imine. Subsequent hydrolysis of the resulting magnesium amide salt intermediate furnishes a secondary amine.
Nitriles: The reaction with a nitrile involves the nucleophilic attack of the aryl group on the carbon atom of the cyano group. masterorganicchemistry.com This forms an intermediate imine salt. Aqueous workup then hydrolyzes this intermediate to a ketone. masterorganicchemistry.com This method is a valuable route for the synthesis of aryl ketones. masterorganicchemistry.com
Reaction with Carbon Dioxide for Carboxylic Acid Synthesis
Bromo(3-fluoro-2-methylphenyl)magnesium can be carboxylated through a reaction with solid carbon dioxide (dry ice). vulcanchem.com This reaction is a classic and direct method for converting a Grignard reagent into a carboxylic acid. The highly nucleophilic aryl group attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt. Subsequent protonation of this salt with a dilute acid yields 3-fluoro-2-methylbenzoic acid. vulcanchem.comprepchem.com This synthesis route is efficient and widely used for preparing substituted benzoic acids.
Coupling and Cross-Coupling Reactions
Bromo(3-fluoro-2-methylphenyl)magnesium is a key participant in transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of biaryl frameworks and other complex organic molecules.
Palladium-Catalyzed Cross-Coupling Processes
In the presence of palladium catalysts, bromo(3-fluoro-2-methylphenyl)magnesium engages in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. vulcanchem.com Although the Suzuki reaction typically involves an organoboron compound coupling with an organohalide, variations where a Grignard reagent is used are also prevalent. In such processes, the Grignard reagent can transmetalate with a palladium complex, which then undergoes reductive elimination with an organohalide to form the new carbon-carbon bond.
These palladium-catalyzed processes are instrumental in synthesizing complex biaryl structures. vulcanchem.com For instance, this Grignard reagent has been utilized in the synthesis of pyrazine (B50134) carboxamides, which have shown potential biological activity. vulcanchem.com The choice of palladium catalyst and ligands is crucial for the efficiency and selectivity of the reaction. libretexts.orgnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling of Bromo(3-fluoro-2-methylphenyl)magnesium
| Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|
| Aryl Halide | Pd(PPh3)4 | Biaryl |
| Vinyl Halide | Pd(OAc)2 / Ligand | Aryl-Alkene |
Nickel-Catalyzed Coupling Reactions
Nickel catalysts offer a more cost-effective alternative to palladium for facilitating cross-coupling reactions. organic-chemistry.org Bromo(3-fluoro-2-methylphenyl)magnesium can participate in nickel-catalyzed Kumada coupling reactions. organic-chemistry.org In this reaction, the Grignard reagent couples with an organohalide (aryl or vinyl) in the presence of a nickel catalyst, such as a nickel-phosphine complex.
The catalytic cycle is believed to involve the oxidative addition of the organohalide to the nickel(0) center, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the nickel(0) catalyst. nih.gov Nickel-catalyzed reactions are known for their high efficiency and ability to couple a wide range of substrates, including sterically hindered ones. nih.govrsc.org
Role in Suzuki Cross-Coupling Formations
Bromo(3-fluoro-2-methylphenyl)magnesium, as a Grignard reagent, is a potent carbon nucleophile utilized in the synthesis of complex organic molecules. One of its significant applications is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, typically to create biaryl compounds, styrenes, and polyolefins. nih.govlibretexts.org
The general mechanism of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In this process, an organohalide reacts with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov While the Grignard reagent itself does not directly participate in the canonical Suzuki-Miyaura catalytic cycle, it serves as a crucial precursor for one of the coupling partners.
The typical role for bromo(3-fluoro-2-methylphenyl)magnesium is to react with a boron-containing electrophile, such as a boronic ester (e.g., pinacolborane) or a trialkyl borate (B1201080), to form the corresponding 3-fluoro-2-methylphenylboronic acid or its ester derivative. This in-situ generated organoboron species then engages in the Suzuki coupling reaction with a suitable organohalide. The robustness of the Suzuki reaction allows for the coupling of a wide variety of substrates, including those with diverse functional groups. nih.gov
Alternatively, the Grignard reagent can be used in related palladium-catalyzed cross-coupling reactions that are mechanistically similar to the Suzuki coupling, such as the Negishi coupling. In a Negishi-type reaction, the Grignard reagent would first undergo transmetalation with a zinc salt (e.g., ZnCl₂) to form the more reactive and selectively coupling organozinc reagent. libretexts.orguni-muenchen.de This organozinc compound then participates in the catalytic cycle with the palladium catalyst and an organohalide.
The utility of bromo(3-fluoro-2-methylphenyl)magnesium in these reactions provides a pathway to synthesize highly substituted and electronically tuned biaryl structures, which are valuable scaffolds in pharmaceuticals and materials science. nih.gov
Transmetalation Reactions with Other Metal Species
Transmetalation, the transfer of an organic ligand from one metal to another, is a fundamental process in organometallic chemistry and a key step in many catalytic cross-coupling reactions. Bromo(3-fluoro-2-methylphenyl)magnesium can readily undergo transmetalation with salts of various other metals, thereby generating new organometallic reagents with distinct reactivity profiles.
A prominent example is the reaction with zinc halides, such as zinc chloride (ZnCl₂). This reaction produces the corresponding (3-fluoro-2-methylphenyl)zinc halide. uni-muenchen.de Organozinc reagents are often preferred in Negishi cross-coupling reactions due to their higher functional group tolerance and generally lower reactivity towards esters and other sensitive functionalities compared to Grignard reagents. libretexts.org
The process can be represented as: C₇H₆BrFMg + ZnCl₂ → C₇H₆ClFZn + MgBrCl
Similarly, transmetalation to copper salts (e.g., CuCl, CuCN) yields organocopper reagents. These are known for their utility in conjugate addition reactions to α,β-unsaturated carbonyl compounds, substitution reactions, and carbocupration of alkynes. The formation of a Gilman-type cuprate (B13416276) is also possible through reaction with a copper(I) halide.
Transmetalation is also the operative mechanism in the formation of organoboron compounds from Grignard reagents, as discussed in the context of the Suzuki coupling. Reaction with borate esters like trimethyl borate or triisopropyl borate, followed by acidic workup, yields the corresponding boronic acid.
The efficiency and outcome of transmetalation reactions depend on the difference in electronegativity between the metals and the stability of the resulting organometallic species. These reactions significantly broaden the synthetic utility of bromo(3-fluoro-2-methylphenyl)magnesium, allowing its incorporation into molecules via a range of catalytic cycles beyond those directly accessible with the Grignard reagent itself.
Influence of Substituents on Reactivity and Selectivity
The reactivity and selectivity of bromo(3-fluoro-2-methylphenyl)magnesium are significantly modulated by the electronic and steric properties of the methyl and fluorine substituents on the aromatic ring.
Steric Effects of the Methyl Group
The methyl group is positioned at the C2 carbon, ortho to the carbon-magnesium bond. This placement exerts a notable steric effect that can influence the reagent's reactivity. researchgate.net
Hindrance to Nucleophilic Attack : The bulk of the ortho-methyl group can sterically hinder the approach of the Grignard reagent to the electrophilic center of a substrate, particularly with sterically congested electrophiles like bulky ketones. organic-chemistry.org This can decrease the rate of reaction compared to a less substituted aryl Grignard reagent.
Influence on Side Reactions : In reactions with sterically hindered ketones, the ortho-methyl group can promote alternative reaction pathways over the desired nucleophilic addition. organic-chemistry.org These can include:
Enolization : The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate. Upon workup, this results in the recovery of the starting ketone. organic-chemistry.org
Reduction : A hydride can be transferred from the β-carbon of the Grignard reagent's solvent shell (e.g., from THF) or another Grignard molecule to the carbonyl carbon, leading to the reduction of the ketone to a secondary alcohol. organic-chemistry.org
The steric influence of the ortho-methyl group is a critical factor to consider in reaction design, as it can dictate not only the reaction rate but also the chemoselectivity of the transformation.
Electronic Effects of the Fluorine Atom
The fluorine atom at the C3 position, meta to the carbon-magnesium bond, exerts a powerful electronic influence on the Grignard reagent, primarily through its strong electron-withdrawing inductive effect (-I effect). rsc.orgstackexchange.com
Reduced Nucleophilicity : The inductive effect of fluorine withdraws electron density from the aromatic ring. This reduces the carbanionic character of the carbon atom bonded to magnesium, thereby decreasing the reagent's nucleophilicity. Consequently, it may react more slowly with electrophiles compared to its non-fluorinated analog, phenylmagnesium bromide.
Increased Basicity (Counterintuitive Effect) : While the nucleophilicity of the carbanion is reduced, the inductive effect also stabilizes the negative charge on the aryl ring. This can influence the basicity of the Grignard reagent, a property that is highly dependent on the reaction system and solvent. stackexchange.com
Influence on Ring Electrophilicity : The electron-withdrawing nature of the fluorine atom makes the aromatic ring itself more electron-deficient. rsc.org This can influence subsequent reactions, for example, by affecting the rate of oxidative addition in cross-coupling catalytic cycles. nih.gov
Stabilization of Intermediates : In certain reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), the strong inductive effect of fluorine is known to stabilize the negatively charged intermediate (Meisenheimer complex), which lowers the activation energy of the rate-determining step. stackexchange.com A similar stabilizing effect could be at play in transition states involving the fluoroaryl moiety.
The table below summarizes the primary influences of the substituents.
| Substituent | Position | Primary Effect | Consequence on Reactivity |
| Methyl (CH₃) | Ortho (C2) | Steric Hindrance | Decreases reaction rate with bulky electrophiles; may promote side reactions (enolization, reduction). organic-chemistry.org |
| Fluorine (F) | Meta (C3) | Inductive Effect (-I) | Reduces nucleophilicity of the C-Mg bond; modifies basicity; makes the aryl ring more electron-deficient. rsc.orgstackexchange.com |
Radical Pathways and Single-Electron Transfer Mechanisms
While many Grignard reactions are depicted as proceeding through a polar, two-electron nucleophilic addition pathway, an alternative mechanism involving single-electron transfer (SET) is well-documented. organic-chemistry.orgwikipedia.org The choice between the polar and radical pathway is highly dependent on the substrate and reaction conditions. wikipedia.orgoperachem.com For bromo(3-fluoro-2-methylphenyl)magnesium, both pathways are plausible.
The SET mechanism is particularly favored in reactions with substrates that have a low reduction potential, such as aromatic ketones and aldehydes. operachem.com The process is initiated by the transfer of a single electron from the Grignard reagent to the substrate, typically the carbonyl compound, to form a magnesium-containing radical cation and a ketyl radical anion. wikipedia.org
Proposed SET Pathway:
Electron Transfer : ArMgBr + R₂C=O → [ArMgBr]•⁺ + [R₂C=O]•⁻
Radical Coupling : The ketyl radical can then couple with the aryl radical derived from the Grignard species.
Side Reactions : The formation of radical intermediates can lead to side products, such as those from radical-radical coupling or hydrogen abstraction from the solvent. drughunter.com
The presence of the fluoro-aryl group and steric hindrance from the ortho-methyl group can promote the SET pathway. organic-chemistry.org For instance, attempts to fluorinate Grignard reagents using electrophilic fluorine sources like N-fluorosulfonimide (NFSI) are often complicated by SET reactivity, which leads to non-fluorinated byproducts. drughunter.com The solvent can play a critical role in suppressing this radical reactivity; switching from THF to a less coordinating solvent like dichloromethane (B109758) (DCM) has been shown to improve the yield of the desired product by minimizing SET-derived byproducts. drughunter.com
Applications in Complex Organic Synthesis and Functional Molecule Construction
Synthesis of Fluorinated Aromatic Scaffolds (e.g., Biphenyls)
The introduction of fluorine atoms into aromatic systems can dramatically alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and lipophilicity. Bromo(3-fluoro-2-methylphenyl)magnesium serves as a key building block for creating such fluorinated aromatic scaffolds.
A primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to produce fluorinated biaryl compounds. vulcanchem.com These reactions pair the Grignard reagent with various aryl boronic acids to construct the biphenyl (B1667301) core. mdpi.com The synthesis of fluorinated biphenyls is of great interest due to their prevalence in medicinal chemistry and materials science. semanticscholar.org For instance, the general approach involves reacting the Grignard reagent with a suitable boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to yield the desired biphenyl structure. mdpi.comnih.gov This method provides a direct route to asymmetrically substituted biphenyls that would be challenging to synthesize otherwise.
Construction of Highly Functionalized Organic Compounds
The utility of bromo(3-fluoro-2-methylphenyl)magnesium extends to the assembly of highly functionalized and sterically congested organic molecules. As a strong nucleophile, it readily attacks electrophilic carbon centers, most notably the carbonyl carbon of aldehydes and ketones, to form new carbon-carbon bonds. vulcanchem.com This classic Grignard reaction is fundamental for converting simple carbonyl compounds into more complex secondary and tertiary alcohols, which are valuable intermediates in multi-step syntheses. vulcanchem.commdpi.com
For example, the reagent can be reacted with substituted chalcones to produce complex tertiary alcohols. mdpi.com Furthermore, its application in Suzuki coupling reactions allows for the synthesis of intricate molecules like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, demonstrating its compatibility with other functional groups and its role in building complex heterocyclic systems. vulcanchem.commdpi.com The fluorine atom on the phenyl ring influences the reagent's reactivity, enhancing the electrophilicity of the aromatic ring and directing nucleophilic additions in certain cross-coupling scenarios. vulcanchem.com
Role in the Synthesis of Biologically Active Derivatives
The 3-fluoro-2-methylphenyl group is a valuable pharmacophore. Its incorporation into various molecular backbones via bromo(3-fluoro-2-methylphenyl)magnesium has led to the development of compounds with significant biological activities.
This Grignard reagent is instrumental in synthesizing precursors for complex pharmaceutical compounds. A notable example is its use in the multi-step synthesis of pyrazine (B50134) carboxamide derivatives, which are being investigated as potential new therapeutic agents. vulcanchem.commdpi.com The synthesis involves coupling the Grignard reagent (or a derivative boronic acid) with a pyrazine-based amide structure. mdpi.com The resulting molecules serve as advanced intermediates or can themselves be active pharmaceutical ingredients (APIs) aimed at treating infectious diseases. The ability to efficiently construct these complex scaffolds is crucial for drug discovery and development programs.
Derivatives synthesized using bromo(3-fluoro-2-methylphenyl)magnesium have shown promise in various biological assays.
Antibacterial Properties: A significant finding is the potent antibacterial effect of pyrazine carboxamide derivatives against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). vulcanchem.commdpi.com One particular derivative, synthesized via a Suzuki reaction, demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL. vulcanchem.com This compound is believed to act by disrupting the AcrAB-TolC efflux pump in the bacteria, and it shows a synergistic effect with the antibiotic ciprofloxacin. vulcanchem.com
| Compound | MIC (mg/mL) | MBC (mg/mL) |
| 5a | 50 | 100 |
| 5d | 6.25 | 12.5 |
| Data sourced from a 2023 study on pyrazine carboxamides. vulcanchem.com |
Cytotoxic Properties: The incorporation of fluorinated phenyl groups into heterocyclic ring systems is a known strategy for developing agents with anticancer properties. nih.gov While direct studies on the cytotoxic activity of simple derivatives of bromo(3-fluoro-2-methylphenyl)magnesium are not widely reported, its use as a building block for more complex structures, such as benzo[g]indoles, represents a potential application. The azo moiety, for instance, has been shown to enhance the cytotoxic activity of various compounds. nih.gov Therefore, this Grignard reagent is a valuable tool for synthesizing novel compounds for evaluation in cancer research.
Antioxidant Properties: Research into the antioxidant capabilities of compounds derived from bromo(3-fluoro-2-methylphenyl)magnesium is an emerging area. While specific antioxidant data for its derivatives were not prominent in the reviewed literature, the synthesis of functionalized phenolic and aromatic amine compounds, which often possess antioxidant activity, is a feasible application.
The application of this reagent extends to the field of biochemistry. Derivatives of pyrazine carboxamides synthesized using related methods have been identified as inhibitors of alkaline phosphatase. mdpi.com One compound exhibited potent inhibition with an IC₅₀ value of 1.469 ± 0.02 µM. vulcanchem.com Alkaline phosphatase is a crucial enzyme in many biological processes, and its inhibitors are valuable tools for biochemical research and diagnostics. This demonstrates the utility of the title compound in creating molecular probes and modulators for studying enzyme function.
Theoretical and Computational Studies on Bromo 3 Fluoro 2 Methylphenyl Magnesium Chemistry
Quantum Chemical Investigations of Reaction Mechanisms (e.g., Density Functional Theory Studies)
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of Grignard reagent formation and their subsequent reactions. nih.govrsc.org The formation of Bromo(3-fluoro-2-methylphenyl)magnesium from 1-bromo-3-fluoro-2-methylbenzene and magnesium metal is expected to proceed through mechanisms that have been computationally explored for simpler alkyl and aryl halides. rsc.orgmdpi.com
Two primary mechanistic pathways are generally considered for Grignard reagent formation: a radical mechanism and a non-radical (concerted) mechanism. rsc.org DFT calculations have shown that the energy barrier and the favorability of each pathway can be influenced by the nature of the organic halide, the state of the magnesium (e.g., single atom, cluster, or surface), and the solvent. rsc.org For aryl halides, the interaction with the magnesium surface is crucial.
Key Research Findings:
Radical vs. Non-Radical Pathways: Systematic theoretical investigations on the reaction of CH₃Cl with magnesium clusters have revealed that a radical pathway is often prevalent, especially with smaller magnesium clusters. rsc.org As the size of the magnesium cluster increases, a non-radical, concerted pathway can become competitive. rsc.org For an aryl halide like 1-bromo-3-fluoro-2-methylbenzene, it is plausible that both pathways could be operational.
Role of Magnesium Surface/Clusters: The formation of the Grignard reagent is not a simple reaction with a single magnesium atom. DFT studies often model the reaction on magnesium clusters (Mgₙ) to simulate the metallic surface. rsc.orgworldscientific.com The adsorption of the aryl halide onto the magnesium surface is a critical first step, followed by the cleavage of the C-Br bond.
Reaction with Electrophiles: The reaction of Grignard reagents with electrophiles, such as carbonyl compounds, has also been a subject of intense DFT study. researchgate.net Two competing mechanisms are often considered: a polar (nucleophilic addition) mechanism and a single-electron transfer (SET) mechanism. wikipedia.orgacs.org The operative mechanism is highly dependent on the substrate. For instance, reactions with simple aldehydes and ketones tend to follow a polar mechanism, while substrates with low-lying π* orbitals, like benzophenone, may favor a SET pathway. researchgate.netnih.gov The presence of the fluoro and methyl substituents on the aromatic ring of Bromo(3-fluoro-2-methylphenyl)magnesium will electronically influence the nucleophilicity of the carbanionic center and could affect the transition state energies for both pathways.
Table 1: Hypothetical DFT-Calculated Energy Barriers for the Formation of Bromo(3-fluoro-2-methylphenyl)magnesium on a Mg₄ Cluster
| Proposed Pathway | Description | Hypothetical Activation Energy (kcal/mol) |
| Radical Pathway | Stepwise mechanism involving a radical intermediate on the magnesium cluster surface. | 10-15 |
| Concerted Pathway | Single transition state where C-Br bond cleavage and C-Mg bond formation occur simultaneously. | 12-18 |
Note: These values are hypothetical and intended for illustrative purposes, based on published DFT studies of similar systems.
Molecular Dynamics Simulations of Reactivity and Solvation Effects
The reactivity of Grignard reagents in solution is profoundly influenced by the solvent. acs.orgnih.gov Tetrahydrofuran (B95107) (THF) is a common solvent for the preparation and reaction of Grignard reagents, including Bromo(3-fluoro-2-methylphenyl)magnesium. Molecular dynamics (MD) simulations, particularly ab initio MD (AIMD), have provided significant insights into the dynamic nature of Grignard reagents in solution. acs.orgresearchgate.net
A key aspect of Grignard reagents in ethereal solutions is the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent (RMgX) into the corresponding dialkylmagnesium (MgR₂) and magnesium halide (MgX₂) species. acs.orgresearchgate.net
2 RMgX ⇌ MgR₂ + MgX₂
Key Research Findings:
Dynamic Solvation Shell: MD simulations have shown that the magnesium center in Grignard reagents is coordinated by solvent molecules, typically THF. acs.orgnih.gov The number of coordinating THF molecules can vary, leading to a dynamic equilibrium of different solvated species. acs.org For instance, CH₃MgCl in THF has been shown to exist in various solvation states, with two to four THF molecules coordinating the magnesium atom. acs.org
The Schlenk Equilibrium: AIMD simulations have been used to study the Schlenk equilibrium at a molecular level. acs.orgresearchgate.net The transformation of the Grignard reagent into its disproportionated products involves the formation of dinuclear species bridged by halogen atoms. acs.org The solvent plays a crucial role in stabilizing the different species involved in the equilibrium and in facilitating the exchange of ligands around the magnesium center. researchgate.netacs.org For Bromo(3-fluoro-2-methylphenyl)magnesium, a similar complex equilibrium involving monomeric, dimeric, and Schlenk equilibrium species, all dynamically solvated by THF, is expected.
Solvent as a Reactant: MD simulations have highlighted that the solvent is not just a passive medium but an active participant in the reaction. researchgate.net The reorganization of the solvent shell around the reacting species is often a critical component of the reaction's energy profile. researchgate.net
Table 2: Representative Species in a THF Solution of Bromo(3-fluoro-2-methylphenyl)magnesium Based on MD Simulations of Analogous Systems
| Species | Description | Typical Coordination at Mg |
| ArMgBr(THF)₂ | Monomeric Grignard reagent with two coordinating THF molecules. (Ar = 3-fluoro-2-methylphenyl) | Tetrahedral |
| [ArMg(μ-Br)]₂(THF)₂ | Dimeric Grignard reagent with bridging bromine atoms. | Tetrahedral |
| MgAr₂(THF)₂ | Diarylmagnesium species from the Schlenk equilibrium. | Tetrahedral |
| MgBr₂(THF)₄ | Magnesium bromide species from the Schlenk equilibrium. | Octahedral |
Prediction of Regio- and Stereoselectivity in Grignard Additions
A significant challenge in organic synthesis is controlling the regioselectivity and stereoselectivity of reactions. Computational methods are increasingly being used to predict the outcome of reactions, including Grignard additions. chemrxiv.orgrsc.orgnih.gov
For a substituted aryl Grignard reagent like Bromo(3-fluoro-2-methylphenyl)magnesium, the primary question of regioselectivity in its formation is which bromine-substituted carbon will form the C-Mg bond. In this case, the starting material, 1-bromo-3-fluoro-2-methylbenzene, has a defined structure. However, in reactions with this Grignard reagent, for example, in cross-coupling reactions or additions to α,β-unsaturated carbonyls, predicting the regioselectivity is crucial.
Key Research Findings:
Regioselectivity in Electrophilic Aromatic Substitution: While Grignard reactions are nucleophilic, the principles of predicting regioselectivity in aromatic systems can be adapted. Machine learning models and DFT-based methods like RegioSQM have been developed to predict the regioselectivity of electrophilic aromatic substitution. chemrxiv.orgrsc.org These methods often rely on calculating properties like proton affinities or using descriptors like atomic charges to identify the most reactive sites. chemrxiv.orgresearchgate.net
Grignard Additions to Carbonyls: In additions to prochiral ketones, the stereoselectivity can often be predicted using models like the Felkin-Anh model. wikipedia.org Computational studies can provide a more quantitative prediction by calculating the transition state energies for the formation of different stereoisomers.
Factors Influencing Selectivity: The regioselectivity of the addition of Bromo(3-fluoro-2-methylphenyl)magnesium to an electrophile will be governed by a combination of steric and electronic factors. The fluorine atom is electron-withdrawing, while the methyl group is electron-donating. These substituents will modulate the electron density distribution in the aromatic ring and influence the nucleophilicity of the carbon atom bonded to magnesium. The steric hindrance from the ortho-methyl group will also play a significant role in directing the approach of the electrophile.
Table 3: Factors Influencing Regio- and Stereoselectivity of Bromo(3-fluoro-2-methylphenyl)magnesium Reactions
| Factor | Influence on Selectivity | Computational Approach |
| Electronic Effects | The electron-withdrawing fluorine and electron-donating methyl group alter the nucleophilicity of the Grignard reagent. | Calculation of partial atomic charges, frontier molecular orbital analysis. |
| Steric Hindrance | The ortho-methyl group can sterically block certain reaction pathways, favoring attack at less hindered positions. | Modeling of transition states to evaluate steric clashes. |
| Substrate Control | The structure of the electrophile (e.g., ketone, aldehyde) will have a major impact on the stereochemical outcome. | Docking studies and transition state energy calculations for different attack trajectories. |
| Solvent Coordination | The coordinated THF molecules contribute to the steric bulk of the Grignard reagent. | Inclusion of explicit solvent molecules in the computational model. |
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of Bromo(3-fluoro-2-methylphenyl)magnesium is key to its reactivity. researchgate.netnumberanalytics.com Computational chemistry provides a suite of tools to analyze the electronic structure and derive reactivity descriptors that can help in understanding and predicting chemical behavior. acs.orgmdpi.com
Key Research Findings:
The C-Mg Bond: The carbon-magnesium bond in Grignard reagents is highly polar, with a significant partial negative charge on the carbon atom, making it a potent nucleophile. Computational studies on simple Grignard reagents have quantified this charge separation. gmu.edu The presence of the electron-withdrawing fluorine atom in the meta position and the electron-donating methyl group in the ortho position of Bromo(3-fluoro-2-methylphenyl)magnesium will subtly modulate the charge on the carbanionic carbon.
Frontier Molecular Orbitals (FMOs): The reactivity of the Grignard reagent can be understood in terms of its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO). The HOMO is typically localized on the carbanionic carbon, and its energy and shape are indicative of the reagent's nucleophilicity. Reactions with electrophiles are often controlled by the interaction of the Grignard's HOMO with the electrophile's Lowest Unoccupied Molecular Orbital (LUMO).
Reactivity Descriptors: Various reactivity descriptors can be calculated from the electronic structure to predict reactivity. These include:
Partial Atomic Charges: Indicate the most nucleophilic and electrophilic sites in a molecule.
Fukui Functions: Identify the sites in a molecule that are most susceptible to nucleophilic or electrophilic attack.
Electrostatic Potential (ESP) Maps: Visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Table 4: Predicted Electronic Properties and Reactivity Descriptors for Bromo(3-fluoro-2-methylphenyl)magnesium
| Property/Descriptor | Predicted Characteristic | Implication for Reactivity |
| Partial Charge on C1 | Highly negative | Strong nucleophilicity at the carbon attached to magnesium. |
| HOMO Energy | Relatively high | Indicates a high propensity to donate electrons (good nucleophile). |
| HOMO Lobe Distribution | Primarily localized on the C1-Mg bond and the ipso-carbon. | Directs the nucleophilic attack towards the electrophile. |
| Electrostatic Potential | Large negative potential around the carbanionic center. | Strong electrostatic attraction to electrophilic centers. |
Note: These are predicted characteristics based on the general electronic structure of Grignard reagents and the known effects of the substituents.
Advanced Analytical Methodologies for Elucidating Grignard Reaction Dynamics
In-Situ Spectroscopic Techniques for Reaction Monitoring
In-situ (in the reaction mixture) spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions without the need for sampling. This provides a continuous stream of data, offering detailed insights into the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for studying the structure and concentration of species in solution. For Magnesium, bromo(3-fluoro-2-methylphenyl)-, both ¹H and ¹³C NMR can be used to observe the disappearance of the starting material, 1-bromo-3-fluoro-2-methylbenzene, and the appearance of the Grignard reagent. The presence of the fluorine atom allows for the use of ¹⁹F NMR, a highly sensitive technique for monitoring fluorinated compounds. beilstein-journals.org
The Schlenk equilibrium, a fundamental aspect of Grignard chemistry where the organomagnesium halide exists in equilibrium with its corresponding diorganomagnesium and magnesium dihalide species, can also be investigated using NMR. wikipedia.orgcaltech.edulibretexts.org By analyzing the chemical shifts and integrals of the various species in solution, the position of this equilibrium can be determined under different conditions.
Table 1: Representative ¹⁹F NMR Chemical Shifts for Monitoring the Formation of Magnesium, bromo(3-fluoro-2-methylphenyl)-
| Compound | Functional Group | Representative Chemical Shift (ppm) | Observation during Reaction |
| 1-bromo-3-fluoro-2-methylbenzene | Aryl Fluoride | -110 to -115 | Signal decreases over time |
| Magnesium, bromo(3-fluoro-2-methylphenyl)- | Aryl Fluoride (Grignard) | -118 to -125 | Signal increases over time |
| Bis(3-fluoro-2-methylphenyl)magnesium | Aryl Fluoride (Diorganomagnesium) | -120 to -128 | May appear depending on Schlenk equilibrium |
Note: Chemical shifts are illustrative and can vary based on solvent and concentration.
Infrared (IR) and Raman Spectroscopy: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are excellent for monitoring the progress of Grignard reagent formation. The reaction can be followed by observing the disappearance of the characteristic C-Br stretching vibration of the starting aryl bromide and the appearance of new bands associated with the C-Mg bond of the Grignard reagent. acs.orgresearchgate.netresearchgate.net These techniques are particularly useful for determining the induction period of the reaction and ensuring its safe and controlled progression, especially on a larger scale. acs.orgmt.com
Raman spectroscopy is also a powerful tool for studying the Schlenk equilibrium in Grignard solutions. acs.orgresearchgate.net The different magnesium species in solution have distinct Raman signatures, allowing for their individual monitoring and quantification.
Chromatographic Techniques for Reaction Progress Assessment
Chromatographic methods are essential for assessing the progress of a reaction by separating and quantifying the different components of the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for analyzing the volatile components of a reaction mixture. mnstate.eduresearchgate.netrsc.org To monitor the reaction of Magnesium, bromo(3-fluoro-2-methylphenyl)-, a small aliquot of the reaction mixture can be quenched and then analyzed by GC-MS. This allows for the quantification of the remaining starting material, 1-bromo-3-fluoro-2-methylbenzene, and the detection of any byproducts, such as the homocoupling product, 3,3'-difluoro-2,2'-dimethylbiphenyl. For quantitative analysis of the Grignard reagent itself, derivatization is often necessary to convert it into a more stable and volatile compound suitable for GC analysis. weber.hugcms.cz
Table 2: Hypothetical GC-MS Data for Monitoring a Reaction Involving Magnesium, bromo(3-fluoro-2-methylphenyl)-
| Time (min) | 1-bromo-3-fluoro-2-methylbenzene (%) | Product (%) | 3,3'-difluoro-2,2'-dimethylbiphenyl (%) |
| 0 | 100 | 0 | 0 |
| 30 | 45 | 50 | 5 |
| 60 | 10 | 85 | 5 |
| 120 | <1 | 94 | 5 |
Note: This table represents a hypothetical reaction profile and the actual data will vary based on reaction conditions.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitative monitoring of a reaction's progress. By spotting the quenched reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of the starting material and the appearance of the product can be visualized. While not as quantitative as GC-MS, TLC is a convenient method for quickly assessing if a reaction has gone to completion.
Mass Spectrometry in the Characterization of Reaction Intermediates
Mass spectrometry (MS) is a powerful tool for identifying and characterizing the various species present in a reaction mixture, including transient intermediates. acs.orgresearchgate.net When coupled with a separation technique like GC or LC, MS can provide detailed structural information about the products and byproducts of a reaction involving Magnesium, bromo(3-fluoro-2-methylphenyl)-.
Electrospray ionization mass spectrometry (ESI-MS) can be particularly useful for studying the composition of the Grignard solution itself, providing insights into the Schlenk equilibrium and the presence of various solvated magnesium species. The mass spectrum would show peaks corresponding to the different magnesium-containing ions in solution, allowing for the identification of species such as [RMg]+, [R2MgH]+, and [MgBr]+ (where R = 3-fluoro-2-methylphenyl).
Challenges and Future Directions in Bromo 3 Fluoro 2 Methylphenyl Magnesium Research
The exploration of Grignard reagents continues to be a fertile ground for chemical innovation, and Bromo(3-fluoro-2-methylphenyl)magnesium, with its unique electronic and steric properties, stands at the forefront of this advancing field. The presence of an ortho-methyl group introduces significant steric hindrance, while the meta-fluoro atom alters the electronic nature of the aromatic ring, presenting both challenges and opportunities for synthetic chemists. The future of research concerning this specific Grignard reagent is geared towards overcoming these inherent challenges to unlock its full potential in complex molecular synthesis.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The fluorine atom splits signals in the aromatic region (δ 6.5–7.5 ppm). Methyl groups appear as singlets (δ 2.0–2.5 ppm). Magnesium coordination shifts proton signals upfield .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion cluster [M⁺] at m/z 255.15 (C₇H₆BrFMg). Isotopic patterns confirm bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolves Mg–C bond length (~2.10 Å) and confirms tetrahedral geometry around magnesium .
How do steric and electronic effects of the 3-fluoro-2-methylphenyl group influence regioselectivity in alkylation reactions?
Q. Advanced Research Focus
- Steric Effects : The 2-methyl group hinders approach of electrophiles to the ortho position, directing attack to the para or meta positions.
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the aryl ring, increasing reactivity at the ipso carbon (bonded to Mg).
Comparative studies with non-fluorinated analogs (e.g., 2-methylphenylmagnesium bromide) show reduced electrophilic substitution rates in the fluorinated derivative due to decreased electron density . Kinetic isotopic effect (KIE) experiments further elucidate the mechanism (e.g., C–H vs. C–D bond cleavage) .
Are there contradictions in reported catalytic efficiencies of Magnesium, bromo(3-fluoro-2-methylphenyl)- in literature, and how can they be resolved?
Advanced Research Focus
Discrepancies arise from variations in:
- Catalyst Purity : Impurities (e.g., residual THF) alter reactivity. Purity >97% is critical for reproducibility .
- Solvent Effects : Diethyl ether vs. THF changes reaction rates (THF’s higher polarity stabilizes the Grignard intermediate better).
- Substrate Scope : Some studies use activated electrophiles (e.g., benzaldehyde), while others test less reactive substrates (e.g., alkyl chlorides).
Standardized protocols (e.g., substrate-to-reagent ratios, solvent drying methods) and control experiments with known reagents (e.g., phenylmagnesium bromide) are recommended to resolve inconsistencies .
What safety protocols are essential when handling Magnesium, bromo(3-fluoro-2-methylphenyl)- in academic laboratories?
Q. Basic Research Focus
- Storage : Under inert gas (argon) at –20°C to prevent oxidation or moisture ingress .
- Quenching : Excess reagent is neutralized with dry ice/ethanol to avoid violent exothermic reactions.
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, face shields, and nitrile gloves are mandatory due to pyrophoric risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
